Woodward's reagent K

Catalog No.
S586230
CAS No.
4156-16-5
M.F
C11H11NO4S
M. Wt
253.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Woodward's reagent K

CAS Number

4156-16-5

Product Name

Woodward's reagent K

IUPAC Name

3-(2-ethyl-1,2-oxazol-2-ium-5-yl)benzenesulfonate

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

InChI

InChI=1S/C11H11NO4S/c1-2-12-7-6-11(16-12)9-4-3-5-10(8-9)17(13,14)15/h3-8H,2H2,1H3

InChI Key

MWOOKDULMBMMPN-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-ethyl-5-phenylisoxazolium-3'-sulfonate, reagent K, Woodward's, Woodward's reagent K

Canonical SMILES

CC[N+]1=CC=C(O1)C2=CC(=CC=C2)S(=O)(=O)[O-]

The exact mass of the compound Woodward's Reagent K is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Woodward's Reagent K (N-Ethyl-5-phenylisoxazolium-3'-sulfonate) is a highly water-soluble, crystalline zwitterionic coupling agent primarily utilized for the activation of carboxylic acids in aqueous and semi-aqueous media [1]. Unlike traditional carbodiimides, it operates via a reactive α-keto ketenimine intermediate to form a stable enol ester that readily undergoes aminolysis to form amide bonds. Its primary procurement value lies in its exceptional benchtop stability as an anhydrous solid, the generation of purely water-soluble sulfonate byproducts that streamline downstream purification, and its unique ability to introduce a UV-traceable chromophore upon carboxyl activation[2]. These attributes make it a specialized, high-precision alternative to standard reagents like EDC for complex bioconjugation workflows, protein modification, and aqueous peptide synthesis where analytical traceability and reagent stability are paramount.

Substituting Woodward's Reagent K with common water-soluble carbodiimides like EDC often compromises analytical traceability and handling efficiency in precision workflows [1]. EDC is highly hygroscopic, prone to rapid moisture degradation during storage, and forms a highly transient O-acylisourea intermediate that hydrolyzes quickly in water, often necessitating the addition of NHS to stabilize the reaction. Furthermore, EDC-mediated activation is spectrophotometrically silent, requiring complex secondary assays to confirm the extent of carboxyl modification. In contrast, Woodward's Reagent K is supplied as a stable, anhydrous zwitterion that forms a longer-lived enol ester intermediate in aqueous buffers and provides a direct UV-Vis quantifiable signal[2]. Consequently, generic substitution is unviable for workflows requiring real-time stoichiometric tracking, robust benchtop stability, or differentiated chemical reduction pathways.

Direct UV-Vis Tracking of Carboxyl Activation

Woodward's Reagent K provides a built-in analytical advantage by forming an enol ester intermediate with a distinct absorption maximum. When reacted with protein carboxylates at pH 7.8, the resulting covalently attached chromophore exhibits a strong absorbance at 340 nm with a high extinction coefficient (7000 M-1 cm-1) [1]. In contrast, EDC activation produces an O-acylisourea intermediate that lacks a distinct, quantifiable UV-Vis signature in this range. This allows researchers to directly quantitate the degree of carboxyl modification without relying on secondary reporter assays.

Evidence DimensionUV-Vis Absorbance of Activated Intermediate
Target Compound DataStrong absorbance at 340 nm (ε = 7000 M-1 cm-1)
Comparator Or BaselineEDC (Spectrophotometrically silent in the near-UV/visible range)
Quantified DifferenceEnables direct stoichiometric quantitation vs. requiring secondary assays
ConditionsAqueous protein modification in 0.05 ionic strength Tris-HCl, pH 7.8

Eliminates the need for complex secondary assays to confirm and quantify carboxyl activation in bioconjugation workflows.

Non-Hygroscopic Stability for Improved Reproducibility

The physical stability of a coupling reagent directly impacts batch-to-batch reproducibility in manufacturing and laboratory settings. Woodward's Reagent K is supplied as a stable, anhydrous crystalline zwitterion (mp 206-208 °C) that retains its reactivity under standard handling conditions[1]. Conversely, EDC hydrochloride is notoriously hygroscopic and moisture-sensitive, typically requiring strict sub-zero storage and inert atmosphere handling to prevent rapid loss of titer. The non-hygroscopic nature of Woodward's Reagent K minimizes the risk of failed couplings due to degraded reagent, reducing waste and improving process reliability.

Evidence DimensionHygroscopicity and Handling Requirements
Target Compound DataAnhydrous, non-hygroscopic crystalline solid (mp 206-208 °C)
Comparator Or BaselineEDC·HCl (Highly hygroscopic, requires strict moisture exclusion)
Quantified DifferenceSignificantly lower moisture-induced degradation during routine benchtop handling
ConditionsStandard laboratory storage and weighing conditions

Reduces the risk of batch failure caused by moisture-degraded reagent, lowering long-term procurement and operational costs.

Selective Functional Group Discrimination via Borohydride Reduction

Woodward's Reagent K offers unique chemoselectivity profiles useful in complex protein structural studies. When WRK reacts with carboxyl groups, it yields an enol ester that cannot be reduced by sodium borohydride in aqueous solutions[1]. However, when it reacts with other nucleophiles (such as sulfhydryl, hydroxyl, or amino groups), it forms unsaturated ketones that are readily reduced by sodium borohydride. This distinct reactivity divergence is not possible with standard carbodiimides like EDC, allowing WRK to be used in advanced autoradiography and isotopic labeling workflows to map specific receptor binding domains, such as aggregin in human blood platelets [1].

Evidence DimensionReducibility of Modified Intermediates by NaBH4
Target Compound DataCarboxyl-enol ester is non-reducible by NaBH4
Comparator Or BaselineOther nucleophile adducts (reducible) / EDC (no differential stable adducts)
Quantified DifferenceEnables selective isotopic labeling of non-carboxyl nucleophiles
ConditionsAqueous protein modification followed by tritiated sodium borohydride reduction

Provides a unique chemical tool for structural biologists to map active sites and differentiate functional groups on complex proteins.

Simplified Downstream Purification via Water-Soluble Byproducts

A critical factor in selecting a coupling reagent is the ease of removing post-reaction byproducts. The aminolysis of the Woodward's Reagent K enol ester intermediate releases a highly water-soluble sulfonate byproduct [1]. This allows for rapid and complete removal via simple aqueous washing, dialysis, or size-exclusion chromatography. While EDC also produces a water-soluble byproduct, traditional organic-soluble carbodiimides like DCC produce dicyclohexylurea (DCU), an insoluble precipitate that is notoriously difficult to completely remove from peptide mixtures and often requires tedious filtration and chromatography [1]. WRK combines the high reactivity of organic coupling agents with the streamlined aqueous purification profile of EDC.

Evidence DimensionByproduct Solubility and Removal
Target Compound DataHighly water-soluble sulfonate byproduct
Comparator Or BaselineDCC (Produces insoluble dicyclohexylurea, DCU)
Quantified DifferenceEliminates the need for mechanical filtration of precipitated urea byproducts
ConditionsPost-coupling purification in aqueous or semi-aqueous media

Accelerates downstream processing and improves final product purity by eliminating stubborn insoluble byproducts.

Quantifiable Bioconjugation and Protein Modification

Due to the formation of a UV-traceable enol ester (absorbing at 340 nm), Woodward's Reagent K is the preferred choice for workflows where the exact stoichiometry of carboxyl activation must be documented [1]. It is ideal for modifying enzymes or preparing protein-carrier conjugates where real-time monitoring of the activation step is critical for regulatory or quality control purposes.

Aqueous Peptide Synthesis in Moisture-Prone Environments

In laboratories or manufacturing setups where maintaining strict anhydrous conditions is challenging, the non-hygroscopic, anhydrous crystalline nature of Woodward's Reagent K provides a significant handling advantage over EDC[2]. It allows for reliable benchtop weighing and aqueous coupling without the rapid degradation typical of moisture-sensitive carbodiimides, ensuring consistent batch-to-batch yields.

Structural Proteomics and Active Site Mapping

Leveraging its unique differential reduction pathways, Woodward's Reagent K is highly suited for advanced protein footprinting [3]. By selectively modifying carboxyls (forming non-reducible esters) versus other nucleophiles (forming reducible ketones), researchers can use tritiated borohydride to specifically radiolabel and identify critical binding domains, such as ADP receptors on platelets.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

253.04087901 Da

Monoisotopic Mass

253.04087901 Da

Heavy Atom Count

17

UNII

3BN309R76H

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

4156-16-5

Wikipedia

N-ethyl-5-phenylisoxazolium-3'-sulfonate

Dates

Last modified: 08-15-2023

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